
2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-
Overview
Description
2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- is a chemical compound with the molecular formula C9H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring and an allyl group attached to the nitrogen atom at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- typically involves the alkylation of 4,6-dimethyl-2-pyrimidinamine with an allyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as amines or thiols can replace the allyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: This compound lacks the allyl group present in 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-, making it less reactive in certain substitution reactions.
2-Pyridinamine, 4,6-dimethyl-: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical reactivity and biological activity.
Pyrimethanil: This compound is a fungicide with a similar pyrimidine structure but with a phenyl group instead of an allyl group, giving it different biological properties.
Uniqueness: 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- is unique due to the presence of the allyl group, which enhances its reactivity in nucleophilic substitution reactions
Biological Activity
2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines, as a class, are known for their roles in various biological processes and therapeutic applications. This article delves into the biological activity of this specific compound, examining its synthesis, pharmacological properties, and potential therapeutic uses.
Basic Information
- IUPAC Name: 4,6-dimethylpyrimidin-2-amine
- Molecular Formula: C₆H₉N₃
- Molecular Weight: 123.16 g/mol
- CAS Registry Number: 767-15-7
- Synonyms: 2-amino-4,6-dimethylpyrimidine, acetylacetoneguanidine
Structural Characteristics
The compound features a pyrimidine ring with two methyl groups at positions 4 and 6 and an amino group at position 2. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives, including 2-Pyrimidinamine, which were evaluated for their antimicrobial efficacy against different bacterial strains. The results showed that certain derivatives had potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Pyrimidines have been investigated for their antitumor potential. A recent study demonstrated that specific structural modifications of pyrimidine derivatives could enhance their cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation in vitro was linked to its interaction with key cellular targets involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been explored. In vitro assays revealed that certain compounds could inhibit pro-inflammatory cytokine production, suggesting a mechanism through which they may exert therapeutic effects in inflammatory diseases .
Enzyme Inhibition
Enzyme inhibition studies have shown that 2-Pyrimidinamine can act as a kinase inhibitor. This property is particularly relevant in the context of targeted cancer therapies where kinase pathways play a crucial role in cell signaling and proliferation .
Study on Antimicrobial Efficacy
A comprehensive study synthesized several 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines and evaluated their antimicrobial activity using standard disk diffusion methods. Among the synthesized compounds, one derivative exhibited remarkable antibacterial activity with an inhibition zone diameter significantly larger than that of the control antibiotics .
Antitumor Activity Assessment
In another study focusing on antitumor activity, researchers tested various pyrimidine derivatives against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain modifications to the pyrimidine structure resulted in enhanced cytotoxicity, with IC₅₀ values in the low micromolar range .
Table 1: Biological Activity of Selected Pyrimidine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine, and how can reaction parameters be optimized to improve yield and purity?
- Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions between pyrimidine derivatives and allylamine. Optimization involves adjusting catalysts (e.g., Lewis acids), solvent systems (polar aprotic solvents like DMF), and temperature (60–80°C). Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine, and what key spectral markers should be analyzed?
- Answer: Use ¹H/¹³C NMR to confirm allyl and methyl substituents (δ 1.8–2.1 ppm for CH₃, δ 5.1–5.8 ppm for allyl protons). IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks at m/z 171.19 .
Q. What are the known biological targets or mechanisms of action associated with 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine based on current literature?
- Answer: The compound exhibits antimicrobial activity, potentially targeting bacterial DNA gyrase or fungal ergosterol biosynthesis. Molecular docking studies suggest binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .
Q. What are the recommended storage conditions and stability profiles for 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine to ensure experimental reproducibility?
- Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability tests indicate degradation <5% over 12 months when protected from light and moisture .
Q. How does the crystal structure of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine inform its reactivity and intermolecular interactions in solution?
- Answer: X-ray crystallography reveals planar pyrimidine rings with allyl groups in equatorial positions. Intermolecular hydrogen bonds (N-H⋯N) stabilize the lattice, influencing solubility and reactivity in polar solvents .
Advanced Research Questions
Q. How can factorial design experiments be applied to investigate the influence of substituent groups on the biological activity of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine derivatives?
- Answer: Use a 2³ factorial design to test variables: substituent position (C4/C6), alkyl chain length, and electron-withdrawing/donating groups. Response surface methodology (RSM) quantifies synergistic effects on antimicrobial IC₅₀ values .
Q. What strategies can resolve contradictions in reported antimicrobial efficacy data for 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine across different studies?
- Answer: Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) and control variables (pH, inoculum size). Cross-validate using in silico ADMET models to account for bioavailability differences .
Q. How can molecular docking simulations be utilized to predict the binding affinity of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine with potential enzymatic targets?
- Answer: Employ AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Focus on binding poses with favorable ΔG values (<-7 kcal/mol) and hydrogen bonds to catalytic residues (e.g., DNA gyrase Glu50) .
Q. What computational chemistry approaches are suitable for modeling the thermodynamic stability and reaction pathways of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine under varying conditions?
- Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze transition states and activation energies. Solvent effects can be modeled using COSMO-RS .
Q. What experimental controls are critical when assessing the cytotoxic effects of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine in cell-based assays to minimize confounding variables?
Properties
IUPAC Name |
4,6-dimethyl-N-prop-2-enylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-11-7(2)6-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBZYTHLXKGIES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539035 | |
Record name | 4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17466-17-0 | |
Record name | 4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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